molecular formula C14H14N2O2S B3007424 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 330189-59-8

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B3007424
CAS No.: 330189-59-8
M. Wt: 274.34
InChI Key: JISQBISYUWVMNJ-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a small-molecule compound featuring a thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a cyclopropanecarboxamide moiety. The methoxy group enhances solubility and modulates electronic properties, while the cyclopropane ring introduces steric constraints that may improve binding specificity .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-11-6-4-9(5-7-11)12-8-19-14(15-12)16-13(17)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQBISYUWVMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 4-methoxyphenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring, followed by cyclization with cyclopropanecarboxylic acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that thiazole derivatives, including N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, exhibit significant antibacterial properties. A study demonstrated that compounds with thiazole rings effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

1.2 Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have reported that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing reduced cell viability and increased apoptosis rates .

1.3 Anti-inflammatory Effects
Thiazole-containing compounds are also being investigated for their anti-inflammatory properties. Research has indicated that they can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis .

Agricultural Applications

2.1 Pesticide Development
this compound has been explored as a potential pesticide due to its bioactive properties. Studies have shown that thiazole derivatives can act as effective fungicides against plant pathogens such as Fusarium and Phytophthora species . The compound's ability to disrupt fungal cell membranes is a key mechanism behind its fungicidal activity.

2.2 Herbicide Potential
The compound's structural characteristics suggest potential herbicidal activity. Preliminary studies indicate that it may inhibit specific enzymes involved in plant growth regulation, although further research is needed to confirm these effects in field conditions .

Material Science Applications

3.1 Polymer Chemistry
In material science, thiazole derivatives are being investigated for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. The introduction of this compound into polymer formulations has shown improvements in tensile strength and thermal resistance .

3.2 Organic Electronics
The unique electronic properties of thiazole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize their performance as charge transport materials due to their favorable energy levels and charge mobility .

Data Summary Table

Application Area Specific Use Findings/Case Studies
Medicinal ChemistryAntimicrobialEffective against resistant bacterial strains .
AnticancerInduces apoptosis in MCF-7 and A549 cells .
Anti-inflammatoryInhibits pro-inflammatory cytokines .
AgriculturalPesticide DevelopmentEffective fungicide against Fusarium spp. .
Herbicide PotentialInhibits growth regulation enzymes .
Material SciencePolymer ChemistryEnhances thermal stability in polymers .
Organic ElectronicsSuitable for OLEDs and OPVs due to electronic properties .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert antitumor activity . The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazole ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 4, )
  • Structure : The 4-position of the thiazole is substituted with a 3,4-dichlorophenyl group.
  • Synthesis : Prepared via reaction of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride, yielding 60% after purification .
  • Key Differences : The electron-withdrawing chlorine atoms increase lipophilicity and may enhance binding to hydrophobic enzyme pockets compared to the methoxy group.
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 15, )
  • Structure : Features a fluorophenyl group at the 4-position and a pyrimidinyl-piperazine moiety at the 5-position.
  • Synthesis : Utilizes cyclopropanecarbonyl chloride in a coupling reaction under anhydrous conditions .
  • Key Differences : The fluorophenyl group improves metabolic stability, while the pyrimidinyl-piperazine extension likely targets Plasmodium falciparum in antimalarial applications.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 70, )
  • Structure : Contains a benzo[d][1,3]dioxol-5-yl group and dual methoxyphenyl substitutions.
  • Synthesis : Achieved in 26% yield via coupling of a benzoyl-substituted thiazole with a benzo[d][1,3]dioxol-5-yl cyclopropanecarboxylic acid .
  • Key Differences : The bulky benzo[d][1,3]dioxol-5-yl group reduces synthetic yield but may enhance π-π stacking interactions in target binding.

Core Scaffold Modifications

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ()
  • Structure : Replaces the thiazole with a benzo[d]thiazole core and introduces a chlorine atom.
  • Molecular Formula : C11H9ClN2OS .
  • The chlorine atom enhances electrophilicity.
N-[4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl]cyclopropanecarboxamide ()
  • Structure: Includes a p-tolylaminoethyl side chain at the 4-position of the thiazole.
  • Molecular Formula : C16H17N3O2S .
  • Key Differences : The p-tolyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxyphenyl analog.

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

  • Molecular Formula: C20H18N2O2S
  • Molecular Weight: 350.43 g/mol
  • IUPAC Name: this compound

The structure consists of a cyclopropane ring attached to a thiazole moiety with a methoxyphenyl group, which contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in inflammatory pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial for the synthesis of prostaglandins associated with pain and inflammation .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating neuropeptide systems such as orexins, which are involved in regulating arousal and appetite .
  • Antimicrobial Activity : Thiazole derivatives have shown promise in exhibiting antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biological Activity and Therapeutic Potential

The biological activities of this compound have been explored in several studies:

Antinociceptive Effects

A study evaluated the antinociceptive properties of related thiazole compounds using animal models. The results indicated that these compounds could significantly reduce pain responses, suggesting their potential as analgesics .

Anti-inflammatory Properties

Thiazole derivatives have been reported to possess anti-inflammatory activities. For instance, compounds structurally similar to this compound demonstrated the ability to reduce inflammatory markers in vitro and in vivo models .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. In vitro studies showed that certain thiazole compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Study 1: Analgesic Activity

In a controlled study involving mice, researchers administered varying doses of a thiazole derivative similar to this compound. The results indicated a dose-dependent reduction in pain behavior measured by the tail-flick test. The compound's efficacy was comparable to that of standard analgesics like ibuprofen.

Case Study 2: Anti-inflammatory Effects

A recent study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of thiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound, indicating its potential for managing inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?

Answer:
The synthesis typically involves coupling a cyclopropanecarboxamide group to a 4-(4-methoxyphenyl)-1,3-thiazole core. Key steps include:

  • Thiazole ring formation : Reacting 4-methoxyphenyl-substituted thiourea with α-bromo ketones under Hantzsch thiazole synthesis conditions .
  • Cyclopropane carboxamide attachment : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the cyclopropanecarboxylic acid to the thiazole-2-amine intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the final product.
    Validation : Confirm purity via HPLC (≥95%) and structural identity using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound resolved, and what are its key features?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data collection : Use a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : Employ SHELXL-97 for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice .
    Structural insights :
  • Planarity of the thiazole and cyclopropane rings (mean deviation <0.12 Å).
  • Hydrogen-bonded chains along specific crystallographic axes (e.g., [101] direction) .

Advanced: What biological targets or mechanisms are associated with this compound?

Answer:
While direct data on this compound is limited, structural analogs suggest potential targets:

  • COX/LOX inhibition : Thiazole derivatives with 4-methoxyphenyl groups exhibit dual COX-1/COX-2 inhibition (IC50_{50} ~9–12 µM) via hydrophobic interactions in the catalytic pocket .
  • CNS targets : Cyclopropanecarboxamide moieties in related compounds (e.g., para-methylcyclopropylfentanyl) bind opioid receptors, suggesting possible neuromodulatory activity .
    Experimental validation :
  • Perform in vitro enzyme assays (COX-1/COX-2) using purified isoforms.
  • Use radioligand binding assays (e.g., 3H^3H-DAMGO for µ-opioid receptor affinity) .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:
Discrepancies may arise from variations in:

  • Cell lines : Test activity in multiple models (e.g., human vs. murine COX-2).
  • Stereochemical purity : Verify enantiomeric excess via chiral HPLC, as cyclopropane stereochemistry affects receptor binding .
  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays.
    Case study : If COX-2 IC50_{50} values conflict, re-evaluate using standardized protocols (e.g., Cayman Chemical COX Inhibitor Screening Kit) .

Advanced: What methodologies assess metabolic stability and metabolite identification?

Answer:

  • Metabolic stability :
    • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clint_\text{int}) .
  • Metabolite profiling :
    • Use 14C^{14}C-labeled compound for radiometric detection.
    • Identify hydroxylated or demethylated metabolites using high-resolution tandem MS (e.g., Q-TOF) .

Advanced: How does substituent variation on the thiazole ring impact bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., nitro at position 5): Enhance COX-2 selectivity by stabilizing hydrogen bonds in the active site .
  • Methoxy positioning : Para-substitution (vs. ortho/meta) optimizes hydrophobic interactions with lipid-binding domains .
    Experimental design : Synthesize analogs (e.g., 5-nitro, 4-chloro derivatives) and compare IC50_{50} values in enzyme inhibition assays .

Advanced: What computational tools predict binding modes to hypothetical targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 5KIR) or µ-opioid receptors (PDB: 6DDF) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
    Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of key binding residues) .

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